3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Description
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15-14(17)11-5-3-4-10(8-11)12-6-7-13(18-2)16-9-12/h3-9H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGODRGFDAIVKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743003 | |
| Record name | 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-23-0 | |
| Record name | Benzamide, 3-(6-methoxy-3-pyridinyl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(6-Methoxypyridin-3-yl)-N-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group on the pyridine ring and a N-methyl substitution on the benzamide moiety. Its chemical structure can be represented as:
Antiparasitic Activity
Research indicates that this compound exhibits significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy is often measured by its half-maximal effective concentration (EC50).
Case Studies and Research Findings
- Antimalarial Activity : In a study examining various derivatives, this compound demonstrated an EC50 value of 0.027 μM , indicating potent activity against P. falciparum .
- Structure-Activity Relationship (SAR) : Modifications to the compound's structure significantly influence its biological activity. For instance, the introduction of different substituents at the 6-position of the pyridine ring has been shown to enhance or diminish activity. The methoxy group has been associated with improved solubility and metabolic stability .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines, although further research is needed to establish its efficacy and mechanism of action.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | EC50 (μM) | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 0.027 | |
| Anticancer | Various Cancer Cell Lines | TBD | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within the target organisms or cells, potentially disrupting essential metabolic pathways.
Metabolic Stability and Pharmacokinetics
Metabolic stability is crucial for the therapeutic efficacy of any drug candidate. Studies have shown that this compound possesses moderate metabolic stability in human liver microsomes, with a clearance rate indicating promising pharmacokinetic properties .
Scientific Research Applications
Chemical Applications
1. Synthesis of Organic Molecules
- The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry.
2. Reaction Mechanisms
- Oxidation : The methoxy group can be oxidized to a hydroxyl group.
- Reduction : Nitro groups (if present) can be reduced to amino groups.
- Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Biological Applications
1. Antimicrobial Properties
- Research indicates that 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide exhibits antimicrobial activity. It has been studied for its efficacy against various bacterial strains and fungi, showing promise as a potential therapeutic agent .
2. Anticancer Activity
- The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that it may interact with specific molecular targets involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells .
3. Antimalarial Properties
- A notable application is its use as a potential antimalarial agent. Analogues of this compound have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria, with some derivatives showing low micromolar potency .
Medicinal Chemistry
1. Drug Development
- The structural characteristics of this compound make it a candidate for drug development targeting various diseases, including malaria and tuberculosis. Its ability to modulate biological pathways positions it as a promising lead compound for further optimization .
Data Tables
| Compound Variant | EC50 (μM) | Metabolic Stability (HLM CLint μL/min/mg) |
|---|---|---|
| Original Compound | 0.064 | 42 |
| N-methyl Variant | 0.027 | 36 |
| Cyclopropyl Variant | 0.023 | 34 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of bacteria and fungi. Results indicated significant inhibition zones compared to control compounds, suggesting its potential utility in treating infections .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
In contrast, 6-methyl (compound 35) or 6-dimethylamino (compound in ) substituents alter steric and electronic profiles, influencing target binding . Halogenation: Bromo/fluoro substituents (e.g., compound 35) improve metabolic stability and lipophilicity, critical for kinase inhibitors .
Synthetic Accessibility :
- Transition Metal Catalysis : Compounds like 38 and 3-chloro-N-(6-methylpyridin-2-yl)-4-(pyridin-3-yl)benzamide rely on Suzuki coupling or Pd-catalyzed cross-coupling , achieving moderate yields (60–81%). These methods enable biphenyl or heteroaryl linkages but require stringent inert conditions .
- Reductive Transamidation : The synthesis of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide via Mn-mediated reductive transamidation offers a high-yield (88%), single-step route, advantageous for scalable production .
Biological and Industrial Relevance :
- DEET () exemplifies how N,N-dialkylamide groups (e.g., diethyl) enhance lipophilicity for topical applications, whereas N-methylamide derivatives (e.g., compound A) are explored for CNS permeability due to balanced hydrophilicity .
- Biphenyl Derivatives (e.g., compound 38) demonstrate expanded π-stacking capabilities, relevant in anticancer drug design .
Preparation Methods
Stepwise Preparation Methodology
Preparation of Key Intermediates
A representative synthetic sequence reported involves the following key steps:
This sequence highlights the use of Suzuki coupling to attach the 6-methoxypyridin-3-yl moiety to the benzamide scaffold.
Ullmann Coupling Method for Pyridinyl Substituted Sulfonamide Analogues
A related preparation approach involves an Ullmann coupling reaction between halogenated methoxypyridine and sulfonamide derivatives, which can be adapted for the benzamide synthesis:
| Parameter | Details |
|---|---|
| Reactants | 3-methylpyridine-2-sulfonamide and 5-halogen-2-methoxypyridine |
| Solvents | Toluene, N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) |
| Base | Cesium carbonate, potassium carbonate, or sodium carbonate (1.0–5.0 equiv) |
| Catalyst | Cuprous iodide and/or cuprous oxide (0.1–1.0 equiv) |
| Heating | Oil bath or microwave heating at 120–150 °C |
| Reaction Time | Microwave: ~20 min; oil bath: variable |
| Yield | ~60% isolated yield after silica gel chromatography |
| Purification | Extraction with ethyl acetate, washing, drying, silica gel chromatography |
This method is noted for its simplicity, mild conditions, and scalability, producing high-purity products suitable for pharmaceutical intermediates.
Carbonylation-Based Amide Formation
An alternative synthetic route involves nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes to form benzamides:
| Parameter | Details |
|---|---|
| Catalyst | Co2(CO)8 (0.8–1.2 equiv) |
| Reductant | Zinc (2 equiv) for aryl iodides; Manganese (5 equiv) for aryl bromides |
| Additives | TMSCl (10 mol%) or TMSI (1.5 equiv) |
| Solvent | DMF (0.5 M concentration) |
| Temperature | 120 °C |
| Reaction Time | 16 h |
| Yield | Up to 87% for amide products |
| Purification | Preparative TLC or silica gel chromatography |
This method allows direct formation of N-substituted benzamides from aryl halides and nitroarenes under reductive carbonylation conditions and could be adapted for N-methylbenzamide derivatives.
Reaction Conditions and Optimization
| Reaction Aspect | Optimal Conditions / Notes |
|---|---|
| Solvent Choice | THF, dioxane, DMF, toluene, or NMP depending on reaction type |
| Base Selection | Cs2CO3 preferred for Ullmann coupling; NaBH4 for reductions |
| Catalyst Loading | Pd catalysts for Suzuki (5–10 mol%); Cu(I) salts for Ullmann (0.1–1 equiv) |
| Temperature | 50 °C for reductions; 100–150 °C for coupling reactions |
| Purification | Silica gel chromatography with gradients of ethyl acetate/hexanes or chloroform/methanol |
Summary Table of Preparation Routes
| Method | Key Steps | Catalysts | Solvents | Temperature | Yield | Advantages |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Halogenated benzamide + boronic acid derivative | PdCl2(dppf) | Dioxane, NaHCO3 aqueous | 100 °C | ~46% | High regioselectivity, well-established |
| Ullmann Coupling | Halogenated methoxypyridine + sulfonamide | CuI / Cu2O | DMF, toluene, NMP | 120–150 °C | ~60% | Mild, scalable, fewer byproducts |
| Reductive Aminocarbonylation | Aryl halide + nitroarene + CO | Co2(CO)8 | DMF | 120 °C | Up to 87% | Direct amide formation, high yield |
Research Findings and Notes
- The Suzuki coupling route requires careful control of palladium catalyst and base to achieve moderate yields and purity.
- Ullmann coupling benefits from microwave heating, which significantly reduces reaction times and improves yields.
- Reductive aminocarbonylation is a promising method for direct amide synthesis, with optimized conditions for different aryl halides.
- Purification by silica gel chromatography is essential to isolate high-purity products.
- Reaction monitoring by HPLC or NMR is commonly used to ensure completion and product integrity.
Q & A
Q. What are the standard synthetic routes for 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a halogenated benzamide precursor (e.g., 4-bromo-N-methylbenzamide) and a 6-methoxypyridinyl boronic acid derivative is a common approach . Key parameters include:
- Catalyst system : Pd(OAc)₂ with ligands like triarylphosphines.
- Solvent : Mixed solvents (e.g., toluene/ethanol) to balance solubility and reactivity.
- Base : Potassium carbonate or cesium carbonate to deprotonate intermediates.
- Temperature : 80–100°C under inert atmosphere.
Optimization strategies include high-throughput screening of ligands and solvents, as well as continuous flow systems to improve yield (>85%) and reduce reaction time .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For instance, the methoxy group on pyridine appears as a singlet (~δ 3.93 ppm), while aromatic protons show splitting patterns consistent with substitution .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., observed [M+H]⁺ at 229.0974 vs. calculated 229.0972) .
- FTIR : Identifies amide C=O stretches (~1660 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens often focus on:
- Enzyme inhibition : Testing against kinases or dehydrogenases (e.g., 17β-HSD2) using fluorescence-based assays.
- Cellular viability : MTT assays in cancer cell lines (e.g., IC₅₀ determination).
- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors.
Dose-response curves and positive controls (e.g., known inhibitors) are critical for validating activity .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
Strategies include:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Bioisosteric replacement : Swapping the methoxy group with a methylsulfonyl group to enhance solubility.
- Prodrug design : Adding hydrolyzable esters to improve oral bioavailability.
Computational modeling (e.g., molecular docking) can predict ADMET profiles before synthesis .
Q. How should researchers resolve discrepancies in NMR data during characterization?
Common issues and solutions:
- Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆ shifts aromatic protons by ~0.5 ppm).
- Dynamic exchange : For rotameric amides, variable-temperature NMR (VT-NMR) can coalesce split peaks.
- Impurity peaks : Purify via flash chromatography (hexane/EtOAc gradients) or preparative HPLC .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogues?
- Parallel synthesis : Generate a library of derivatives with systematic substitutions (e.g., varying pyridine methoxy positions).
- Free-Wilson analysis : Quantify contributions of substituents to biological activity.
- Crystallography : Resolve ligand-target co-crystal structures (e.g., with kinases) to identify key binding interactions .
Data Contradiction and Validation
Q. How can conflicting biological activity data between in vitro and in vivo models be addressed?
- Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo.
- Plasma protein binding assays : Assess if serum proteins reduce free drug concentration.
- Pharmacokinetic modeling : Adjust dosing regimens based on clearance rates and volume of distribution .
Q. What statistical approaches ensure robustness in dose-response experiments?
- Hill slope analysis : Fit sigmoidal curves to determine EC₅₀/IC₅₀ values (R² > 0.95).
- Replicates : Use triplicate measurements with error bars representing SEM.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 85% → 92% | |
| Solvent | Toluene/Ethanol (3:1) | 72% → 88% | |
| Temperature | 90°C | 65% → 82% |
Q. Table 2. Biological Activity of Analogues
| Substituent | IC₅₀ (µM) | LogP | Target | Reference |
|---|---|---|---|---|
| 6-Methoxy | 0.45 | 2.1 | 17β-HSD2 | |
| 6-Trifluoromethyl | 0.28 | 2.8 | Kinase X | |
| 6-Methylsulfonyl | 0.67 | 1.9 | GPCR Y |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
